![molecular formula C9H6N4OS B1271370 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 540760-27-8](/img/structure/B1271370.png)
1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Overview
Description
The compound “1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one” belongs to a class of compounds known as triazoloquinoxalines . These compounds are known for their DNA intercalation activities and are often studied for their potential as anticancer agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as [1,2,4]triazolo[4,3-a]quinoxalines are typically synthesized through a series of reactions involving iminoester derivatives and 1-(quinoxalin-2-yl)hydrazine .Scientific Research Applications
Anticancer Activity
This compound and its derivatives have been investigated for their potential as anticancer agents. They have been found to exhibit cytotoxic activity against various human cancer cell lines . For example, certain derivatives have shown comparable cytotoxic effects to doxorubicin, a reference anticancer drug, indicating their potential for development into novel cancer therapies .
Mechanism of Action
Target of Action
The primary target of 1-Mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction is facilitated by the bioisosteric modification of the triazolophthalazine ring system of L-45, a potent triazolophthalazine inhibitor of the PCAF bromodomain, to its bioisosteric triazoloquinazoline . This modification maintains other essential structural fragments for effective binding with the binding site of PCAF .
Biochemical Pathways
The binding of the compound to PCAF affects the histone acetylation process, which is a key part of the gene expression regulation pathway . By inhibiting PCAF, the compound can potentially alter the expression of various genes, leading to downstream effects that can inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of new compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact its bioavailability .
Result of Action
The compound has demonstrated anticancer activity against various human cancer cell lines . For instance, some derivatives of the compound showed comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug . These results suggest that the compound’s action leads to the inhibition of cancer cell growth and proliferation .
properties
IUPAC Name |
1-sulfanylidene-2,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c14-8-7-11-12-9(15)13(7)6-4-2-1-3-5(6)10-8/h1-4H,(H,10,14)(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUVQRMZWGBWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NNC(=S)N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368804 | |
Record name | 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
CAS RN |
540760-27-8 | |
Record name | 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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